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Compound of Interest

Compound Name:
3-Chloroisoquinoline-4-

carbaldehyde

Cat. No.: B111362 Get Quote

CAS Number: 120285-29-2

This technical guide provides a comprehensive overview of 3-Chloroisoquinoline-4-
carbaldehyde, a key intermediate in medicinal chemistry and drug development. The

document is intended for researchers, scientists, and professionals in the field of drug

discovery, offering detailed information on its synthesis, properties, and applications,

particularly in the development of kinase inhibitors.

Chemical Properties and Data
3-Chloroisoquinoline-4-carbaldehyde is a heterocyclic compound featuring an isoquinoline

core substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the

4-position.[1] This substitution pattern makes it a valuable scaffold for the synthesis of a variety

of more complex molecules.[2]

Table 1: Physicochemical Properties of 3-Chloroisoquinoline-4-carbaldehyde
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Property Value

CAS Number 120285-29-2

Molecular Formula C₁₀H₆ClNO

Molecular Weight 191.61 g/mol

Purity ≥95%

Storage Room temperature

Table 2: Predicted Spectroscopic Data

While experimentally verified spectra for 3-Chloroisoquinoline-4-carbaldehyde are not

readily available in public literature, the following data for a structurally related compound, 6-

Chloroisoquinoline-1-carbaldehyde, can provide an estimation.

Spectrum Predicted Peaks/Signals

¹H NMR

Aldehyde proton (CHO) singlet around δ 9-10

ppm. Aromatic protons exhibiting complex

splitting patterns in the δ 7-9 ppm region.

¹³C NMR

Carbonyl carbon of the aldehyde group in the

range of δ 190-200 ppm. Aromatic carbons

between δ 120-150 ppm.

IR Spectroscopy

Strong carbonyl (C=O) stretching vibration for

the aldehyde around 1700 cm⁻¹. Aromatic C-H

stretching vibrations above 3000 cm⁻¹. C=C and

C=N stretching of the isoquinoline ring in the

1400-1600 cm⁻¹ region. C-Cl stretching in the

fingerprint region.

Mass Spectrometry

Monoisotopic mass of approximately 191.0138

m/z. A characteristic isotopic pattern for a

molecule containing one chlorine atom (M+ and

M+2 peaks in an approximate 3:1 ratio).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b111362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 3-Chloroisoquinoline-4-carbaldehyde
The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of

electron-rich aromatic and heteroaromatic compounds and is the most probable synthetic route

for 3-Chloroisoquinoline-4-carbaldehyde. This reaction typically involves the use of a

Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide

(DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack
Reaction
The following is a general protocol for the synthesis of chloroquinoline carbaldehydes, which

can be adapted for the synthesis of 3-Chloroisoquinoline-4-carbaldehyde.

Materials:

Appropriate isoquinoline precursor

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Ice

Water

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

In a reaction vessel, cool DMF in an ice bath.

Slowly add phosphorus oxychloride to the cooled DMF with constant stirring to form the

Vilsmeier reagent.

To this mixture, add the isoquinoline precursor portion-wise, maintaining the low

temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 60-90°C for several hours. The reaction progress should be monitored by thin-

layer chromatography (TLC).

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

The solid precipitate of 3-Chloroisoquinoline-4-carbaldehyde is collected by filtration,

washed with water, and dried.

The crude product can be further purified by recrystallization.

Vilsmeier Reagent Formation

Formylation Reaction
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Caption: Vilsmeier-Haack reaction for the synthesis of 3-Chloroisoquinoline-4-carbaldehyde.

Applications in Drug Discovery and Medicinal
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3-Chloroisoquinoline-4-carbaldehyde is a valuable building block in the synthesis of

pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[2][3] The

isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring

motif in biologically active compounds.[4]

Role in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling

pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

[5] The development of small molecule kinase inhibitors is a major focus of modern drug

discovery.

Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases,

including:[3][5]

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)

CLK1 (CDC-like Kinase 1)

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)

CDK9 (Cyclin-dependent kinase 9)

PI3K/Akt/mTOR pathway kinases

The aldehyde group of 3-Chloroisoquinoline-4-carbaldehyde provides a reactive handle for

the construction of more complex molecules that can be screened for kinase inhibitory activity.

[6] For example, it can undergo condensation reactions with various amines to form Schiff

bases, which can then be further modified or cyclized to generate diverse libraries of potential

drug candidates.
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Caption: General workflow for the synthesis of kinase inhibitors from 3-Chloroisoquinoline-4-
carbaldehyde.
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The kinase inhibitors derived from isoquinoline scaffolds can modulate key signaling pathways

implicated in cancer cell proliferation, survival, and angiogenesis.[5]
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based kinase

inhibitors.
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Conclusion
3-Chloroisoquinoline-4-carbaldehyde is a versatile and valuable building block for the

synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility

as a precursor for kinase inhibitors highlights its importance in the development of targeted

therapies for cancer and other diseases. The synthetic accessibility of this compound via the

Vilsmeier-Haack reaction, coupled with the diverse chemical transformations possible at its

aldehyde and chloro-substituted positions, ensures its continued relevance in the field of

medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives

of 3-Chloroisoquinoline-4-carbaldehyde is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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